molecular formula C16H14N2O4 B1211907 Disperse Blue 26 CAS No. 3860-63-7

Disperse Blue 26

Cat. No.: B1211907
CAS No.: 3860-63-7
M. Wt: 298.29 g/mol
InChI Key: OKZNPGWYVNZKKZ-UHFFFAOYSA-N
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Description

Key Structural Features

Property Value Source
Melting Point 217°C
Density 1.53 g/cm³
LogP (Partition Coefficient) 2.10
Solubility Soluble in ethanol, acetone, benzene

The anthraquinone core facilitates intermolecular interactions with synthetic fibers, while the methylamino groups enhance solubility in non-aqueous dyeing media.

Isomeric Forms and Structural Derivatives

This compound exhibits limited isomerism due to its symmetrical substitution pattern. However, positional isomers may arise during synthesis if functional groups occupy alternate anthraquinone positions.

Notable Derivatives

  • Polyether-Modified Derivatives : Synthesized via reactions with isocyanates to enhance pH sensitivity.
  • N-Methylated Variants : Created by substituting hydroxyl groups with methyl groups, altering dye affinity.

Comparative analysis with Disperse Blue 35 (CAS 12222-75-2) reveals structural parallels, as both share anthraquinone frameworks but differ in substituent arrangements.

Spectroscopic Characterization

Ultraviolet-Visible Spectroscopy

Condition Absorption Peak (λₘₐₓ) Color Change Source
Neutral aqueous solution 567 nm Blue
Concentrated H₂SO₄ 300 nm Green-yellow → Red-blue

The bathochromic shift in acidic conditions arises from protonation of amino groups, extending conjugation.

Fourier-Transform Infrared Spectroscopy

Bond Vibration Wavenumber (cm⁻¹) Assignment Source
N-H stretch 3300–3200 Methylamino groups
C=O stretch 1670 Anthraquinone carbonyls
C-O stretch 1250 Hydroxyl groups

Nuclear Magnetic Resonance Spectroscopy

  • ¹H NMR (DMSO-d₆) :
    • δ 2.90 ppm (s, 6H): Methyl protons on -NHCH₃
    • δ 6.50–7.80 ppm (m, 6H): Aromatic protons
  • ¹³C NMR : 12 distinct signals corresponding to the anthraquinone backbone and substituents.

Computational Modeling of Molecular Geometry

Density Functional Theory (DFT) studies using the PBE0 functional and def2-TZVP basis set have optimized this compound's geometry. Key findings include:

Optimized Geometric Parameters

Parameter Value (Å/°) Method Source
C=O bond length 1.22 ± 0.02 PBE0/def2-TZVP
Dihedral angle (C1-C9-C10) 178.5° ZORA relativistic model

The planar anthraquinone system minimizes steric strain, while methylamino groups adopt equatorial positions to reduce torsional stress.

Solvation Effects

Incorporating the COSMO solvation model reveals a 5–7% increase in dipole moment in aqueous environments, explaining its low water solubility.

Properties

IUPAC Name

1,5-dihydroxy-4,8-bis(methylamino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-17-7-3-5-9(19)13-11(7)15(21)14-10(20)6-4-8(18-2)12(14)16(13)22/h3-6,17-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZNPGWYVNZKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063212
Record name C.I. Disperse Blue 26
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3860-63-7
Record name Disperse Blue 26
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3860-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name C.I. Disperse Blue 26
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Record name 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(methylamino)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Disperse Blue 26
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dihydroxy-4,8-bis(methylamino)anthraquinone
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Preparation Methods

Core Reaction Mechanism

The foundational route involves condensing 1,4-diamino-2,3-dichloroanthraquinone with phenol in the presence of an acid-binding agent, typically potassium carbonate (salt of wormwood). This nucleophilic aromatic substitution replaces chlorine atoms with phenoxy groups, forming 1,4-diamino-2,3-diphenoxyanthraquinone. The reaction proceeds in water-immiscible solvents like pimelinketone or chlorobenzene, which azeotropically remove water to drive equilibrium toward product formation.

Critical parameters :

  • Solvent boiling point : 120–175°C (optimizes water removal without premature solvent evaporation)

  • Molar ratios :

    ComponentRatio RangeOptimal Ratio
    Inert organic solvent1.5–2.52.0
    Phenol3–54.0
    1,4-diamino substrate0.9–1.11.0
    Acid-binding agent11.0

Industrial-Scale Implementation

Patent CN102618058B details a three-stage protocol:

  • Reactor charging : Sequential addition of 300 kg 1,4-diamino-2,3-dichloroanthraquinone, 300 kg potassium carbonate, 1200 kg phenol, and 600 kg solvent (pimelinketone or chlorobenzene).

  • Thermal cycling : Gradual heating to 190°C over 4–5 hours, maintaining vigorous stirring to ensure homogeneous heat distribution.

  • Work-up : Post-reaction cooling to 160°C, neutralization with 30% NaOH, hot-water washing, and filtration yields a 75% solid filter cake with 97.75–99.2% HPLC purity.

Yield determinants :

  • Solvent selection: Pimelinketone achieves 88.87% yield vs. 83.7% for chlorobenzene due to superior azeotropic efficiency.

  • Reaction duration: Extending from 4 to 5 hours increases conversion by 4.17% but risks side-product formation.

Diazotization-Coupling Sequential Synthesis

Diazonium Salt Preparation

Adapting methodologies from disperse dye chemistry, 4-aminobenzenesulfonamide undergoes diazotization in HCl/NaNO₂ at 0–5°C. The resultant diazonium chloride intermediate couples with hydroxyl-rich aromatics like salicylaldehyde under alkaline conditions (pH 10–12).

Optimized conditions :

ParameterValue
Diazotization temp0–5°C
Coupling pH5.5
Reaction time4 hours
Yield89%

Coupling Reaction Dynamics

The electrophilic diazonium ion attacks salicylaldehyde’s para position relative to the hydroxyl group, forming a conjugated azo-chromophore. IR spectroscopy confirms successful coupling via N=N stretch absorption at 1459 cm⁻¹ and carbonyl peaks at 1650 cm⁻¹.

Alternative Alkylation-Based Routes

Cyanation-Alkylation Tandem Process

A lesser-used approach involves:

  • Cyanation : Reacting 3(2H)-indanone sulfur-1,1-dioxide with malononitrile in dichloroethane catalyzed by carbonyl iron.

  • Aldol condensation : Treating the nitrile intermediate with 2-methyl-4-aminobenzaldehyde in acetic/phosphoric acid.

  • Alkylation : Introducing bromohexane to enhance solubility and fastness properties.

Performance metrics :

StageHalf-life (300 nm)Photostability
Unalkylated dye7 daysLow
Hexylated derivative2.3 daysModerate

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

MethodMax YieldPurityScalabilityCost Factor
Condensation88.87%99.2%HighMedium
Diazotization89%98.5%MediumLow
Alkylation78%95%LowHigh

Environmental Impact

  • Condensation route : Generates 0.33 kg KCl per kg product, requiring neutralization infrastructure.

  • Diazotization : Produces nitrosamine byproducts (0.12 ppm), necessitating activated carbon filtration.

  • Alkylation : Bromohexane residues (12–18 ppm) demand solvent recovery systems.

Advanced Purification Techniques

Crystallization Optimization

Post-filtration cakes undergo solvent-assisted recrystallization in ethanol/water (3:1 v/v), enhancing purity to 99.8% but reducing yield by 6–8%.

Chromatographic Methods

Preparative HPLC with C18 columns (acetonitrile/0.1% TFA mobile phase) resolves isomeric impurities, achieving >99.9% purity for analytical standards.

Emerging Methodologies

Microwave-Assisted Synthesis

Pilot studies show 40% faster reaction kinetics using 600W microwaves, though product decomposition above 200°C limits yield gains.

Enzymatic Catalysis

Novel laccase-mediated coupling achieves 76% yield under mild conditions (pH 7, 40°C), but enzyme costs remain prohibitive .

Chemical Reactions Analysis

Types of Reactions

Disperse Blue 26 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the dye into its corresponding amine derivatives.

    Substitution: The dye can undergo substitution reactions, where functional groups on the anthraquinone ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines.

Scientific Research Applications

Disperse Blue 26 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.

    Biology: Employed in staining techniques for visualizing biological specimens.

    Medicine: Investigated for potential use in diagnostic imaging and therapeutic applications.

    Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of Disperse Blue 26 involves its interaction with the fibers it dyes. The dye molecules penetrate the fiber matrix and form physical bonds with the polymer chains. This interaction is facilitated by the small size and planar structure of the dye molecules, which allows them to slide between the tightly packed polymer chains. The polar functional groups on the dye molecules enhance their affinity for the fibers, resulting in strong and durable coloration.

Comparison with Similar Compounds

Physical Properties :

  • Density: 1.53 g/cm³
  • Melting Point: 325.3°C
  • Boiling Point: 614.3°C (at 760 mmHg)
  • Vapor Pressure: 1.1×10⁻¹⁵ mmHg (25°C) .

Comparison with Similar Disperse Dyes

Structural and Chemical Differences

Table 1: Key Structural and Chemical Properties

Compound CAS Number Molecular Formula Molecular Weight Key Substituents
Disperse Blue 26 3860-63-7 C₁₆H₁₄N₂O₄ 298.29 1,5-OH; 4,8-NHCH₃
Disperse Blue 35A 56524-77-7 C₁₄H₁₀N₂O₄ 270.24 1,8-NH₂; 4,5-OH (trans isomer)
Disperse Blue 35B 56524-76-6 C₁₄H₁₀N₂O₄ 270.24 1,8-NH₂; 4,5-OH (cis isomer)
Disperse Blue 14 2475-44-7 C₁₆H₁₄N₂O₂ 266.29 1,4-NHCH₃; no hydroxyl groups
Disperse Blue 124 61951-51-7 C₂₀H₁₈N₄O₄ 378.38 Complex anthraquinone derivatives

Key Observations :

  • Disperse Blue 35A/B: These isomers lack methyl groups on their amino substituents, making them less hydrophobic than DB24. DB26 is derived from the dimethylation of Disperse Blue 35’s trans isomer .
  • Disperse Blue 14: Features methylamino groups at positions 1 and 4 but lacks hydroxyl groups, reducing its polarity compared to DB26 .

Performance in Environmental Remediation

DB26 exhibits high adsorption efficiency on graphene oxide (GO)-coated zeolites, with removal rates comparable to methylene blue (MB) and superior to sodium fluorescein (NaFn). In contrast, Disperse Blue 35 and 124 are less studied in remediation contexts, though their structural complexity may hinder similar adsorption performance.

Table 2: Regulatory Status and Toxicity

Compound Regulatory Status Key Concerns
This compound ECHA SVHC (allergen) Skin sensitization; restricted in textiles
Disperse Blue 35A/B Restricted under ZDHC MRSL Potential carcinogenicity
Disperse Blue 14 High acute toxicity (LD₅₀: 180 mg/kg, mice) Flammable; toxic combustion byproducts
  • DB26’s dimethylated anthraquinone structure is specifically linked to allergenicity, whereas Disperse Blue 35’s unmodified amino groups may contribute to different toxicological profiles .

Analytical Differentiation

Liquid chromatography-mass spectrometry (LC-MS) can distinguish DB26 from similar dyes based on ion masses :

  • DB26 : Characteristic ions at m/z 298 (base peak) and 280 (loss of H₂O) .
  • Disperse Blue 35: Shows distinct fragmentation patterns due to non-methylated amino groups .

Biological Activity

Disperse Blue 26 (CAS No. 3860-63-7) is a synthetic dye primarily used in the textile industry, particularly for dyeing polyester fabrics. Its biological activity has garnered attention due to its potential health effects and antimicrobial properties. This article explores the biological activity of this compound, including its allergenic potential, antimicrobial effects, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an azo dye, characterized by the presence of a nitrogen-nitrogen double bond (N=N). Its molecular formula is C16H14N2O4C_{16}H_{14}N_{2}O_{4}, and it exhibits a unique chromophore structure that contributes to its dyeing properties and biological interactions.

Allergic Reactions and Toxicity

Research indicates that this compound can cause allergic reactions, particularly in individuals with sensitive skin. A review of 54 studies on contact allergies from disperse dyes highlighted that this compound is among the dyes frequently implicated in allergic dermatitis . The prevalence of contact allergy to disperse dyes was noted to be over 1% in screening studies, emphasizing the need for caution in its application.

Case Study: Allergenic Potential

In a proficiency test conducted by the Institute for Interlaboratory Studies, samples treated with this compound showed varying concentrations, with some laboratories reporting levels exceeding regulatory limits for allergenic dyestuffs (50 mg/kg) as per Öko-tex standards . This variability raises concerns about the safety of textiles dyed with this compound.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of disperse dyes, including this compound. The incorporation of various functional groups into the dye's structure can enhance its antibacterial efficacy. For instance, modifications to the heterocyclic ring structure have been shown to improve antibacterial activity against both Gram-positive and Gram-negative bacteria .

Research Findings

A study focused on synthesizing new disperse dyes indicated that certain structural modifications could lead to increased antibacterial activity comparable to standard reference drugs. This suggests that while this compound may pose risks in terms of allergenic potential, it also holds promise for applications in antimicrobial textiles .

Comparative Analysis of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound compared to other disperse dyes:

Dye Name CAS Number Allergenic Potential Antibacterial Activity Comments
This compound3860-63-7HighModerateFrequently implicated in allergic reactions
Disperse Orange 312222-75-2HighModerateSimilar allergenic profile
Disperse Blue 1062878-23-1ModerateHighNoted for significant antibacterial properties
Disperse Red 112878-23-1HighLowLess effective against bacteria

Q & A

Q. What are the established synthesis routes for Disperse Blue 26, and how are intermediates characterized?

this compound is typically synthesized via diazotization and coupling reactions. Key intermediates include 2-aminothiophene derivatives, which undergo Gewald reactions with diketones like acetylacetonate. Post-synthesis, intermediates are purified via recrystallization and characterized using FT-IR and GC-MS. For example, NH stretching frequencies (3097–3365 cm⁻¹) and C≡N vibrations (2206–2222 cm⁻¹) confirm structural integrity .

Characterization MethodKey Peaks/ObservationsPurpose
FT-IR1439–1599 cm⁻¹ (N=N), 1603–1737 cm⁻¹ (C=O)Validate azo bonds and carbonyl groups
GC-MSMolecular ion peaks at m/z corresponding to C₁₉H₂₀N₂O₄Confirm molecular weight and purity

Q. Which analytical techniques are most reliable for quantifying this compound in textile samples?

High-performance liquid chromatography (HPLC) with UV-Vis detection is standard for quantification. However, inconsistencies arise due to dye aggregation and solvent polarity. For reproducibility, use methanol:water (70:30) mobile phases and calibrate against certified reference materials. Spectrophotometric methods at λₘₐₓ ≈ 580–620 nm are also common but require pH-controlled buffers to avoid spectral shifts .

Q. What key physicochemical properties influence this compound’s application on synthetic fibers?

The dye’s low water solubility and high thermal stability (melting point: 163–209°C) make it suitable for polyester and nylon 6,6 dyeing. Molecular geometry (planar azo structure) enhances π-π interactions with hydrophobic fibers, while substituents like cyano groups (–C≡N) improve wash-fastness by reducing solubility in aqueous environments .

Q. How are standard protocols (e.g., ISO) applied to assess this compound’s lightfastness and wash-fastness?

ISO 105-B02 (lightfastness) uses xenon-arc exposure under controlled humidity, with color change evaluated via CIELAB ΔE* metrics. For wash-fastness (ISO 105-C06), samples are treated with SDC detergent at 60°C and graded against grayscale standards. Note: Photostability ratings for this compound on polyester range from 4–6 (on a scale of 1–8), influenced by intramolecular hydrogen bonding .

Advanced Research Questions

Q. How can researchers resolve contradictory data in interlaboratory studies of this compound concentrations?

Proficiency testing (PT) reveals trimodal distributions (e.g., 180, 880, 1840 mg/kg) due to methodological variability. To mitigate this:

  • Standardize extraction protocols (e.g., reflux with dimethylformamide for 30 minutes).
  • Validate methods via spike-recovery tests (target: 85–115% recovery).
  • Use accredited laboratories for cross-calibration .

Q. What experimental designs optimize the study of this compound’s photodegradation mechanisms?

Employ UV-Vis spectroscopy coupled with LC-MS to track degradation products. Controlled variables should include:

  • Irradiation intensity (e.g., 765 W/m² simulated sunlight).
  • Presence of radical scavengers (e.g., tert-butanol for hydroxyl radicals).
  • Substrate type (polyester vs. nylon) to assess fiber-dye interactions .

Q. How do molecular modifications (e.g., substituent addition) alter this compound’s environmental persistence?

Introducing sulfonic acid groups increases water solubility but reduces adsorption on activated carbon. Conversely, halogenation (e.g., –Cl) enhances oxidative resistance but raises ecotoxicity concerns. Computational modeling (DFT) can predict binding energies with microbial enzymes to guide sustainable redesign .

Q. What factors explain variability in this compound’s wash-fastness across fiber types?

On polyester, hydrophobic interactions dominate, yielding excellent fastness (rating: 4–5). On nylon 6,6, ionic interactions with terminal amine groups reduce fastness (rating: 3–4). Advanced studies should use XPS to quantify surface dye-fiber bonding and correlate with mechanical stress tests .

Q. Why do synthetic batches of this compound exhibit inconsistent dyeing performance despite high purity?

Batch variability often stems from crystal polymorphism. Techniques like XRD and DSC can identify polymorphic forms (α, β, γ) with differing solubility and diffusion rates. Optimize recrystallization solvents (e.g., ethanol vs. acetone) to control crystal habit .

Methodological Recommendations

  • For Contradictory Data : Use multivariate analysis (PCA) to isolate variables (e.g., extraction time, solvent purity) contributing to interlab discrepancies .
  • For Structural Analysis : Combine FT-IR with Raman spectroscopy to resolve overlapping vibrational bands in the 1400–1600 cm⁻¹ region .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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